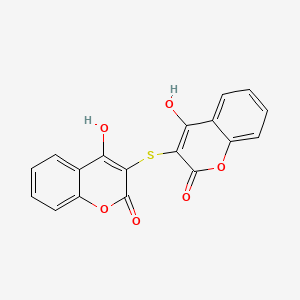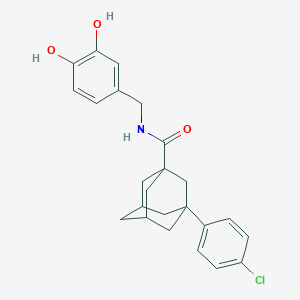
3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABC294735 is a dual SK1/SK2 inhibitor with potential anticancer activity.
Applications De Recherche Scientifique
Adamantane Derivatives in Medicinal Chemistry
Adamantane derivatives, including structures similar to 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide, have been prominently used in drug development for treating neurological diseases, antiviral applications, and as agents against type-2 diabetes. Their incorporation into various drugs has been a significant area of research, showing the versatility of adamantane-based compounds in medicinal chemistry (Wei et al., 2019).
Synthesis and Characterization for Material Development
The synthesis and characterization of adamantane derivatives, including compounds like 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide, have been key in developing new materials. These compounds have been analyzed using techniques like X-ray diffraction, thermogravimetric analysis, and Fourier-transform infrared spectroscopy, contributing to the field of material science (Feng et al., 2019).
Advanced Synthesis Techniques
Research has been conducted on advanced synthesis techniques for adamantane derivatives. This includes exploring methods like C-methylation of carboxylic acids using trimethylaluminium, which could potentially be applied to compounds similar to 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide (Meisters & Mole, 1974). This research contributes to the understanding of chemical reactions and synthesis pathways relevant to the development of new adamantane-based compounds.
Antimicrobial and Antifungal Applications
Studies have shown that adamantane derivatives demonstrate significant antimicrobial and antifungal activities. These findings suggest potential applications for compounds like 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide in developing new antimicrobial and antifungal agents, contributing to the field of infectious disease research and treatment (El-Emam et al., 2012).
Propriétés
Numéro CAS |
917236-13-6 |
|---|---|
Nom du produit |
3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide |
Formule moléculaire |
C24H26ClNO3 |
Poids moléculaire |
411.92114 |
Nom IUPAC |
(1s,3r,5R,7S)-3-(4-chlorophenyl)-N-(3,4-dihydroxybenzyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H26ClNO3/c25-19-4-2-18(3-5-19)23-9-16-7-17(10-23)12-24(11-16,14-23)22(29)26-13-15-1-6-20(27)21(28)8-15/h1-6,8,16-17,27-28H,7,9-14H2,(H,26,29)/t16-,17+,23+,24- |
Clé InChI |
KNZHUAFGWMRPPB-NBKKPGCJSA-N |
SMILES |
O=C([C@@]12C[C@]3(C4=CC=C(Cl)C=C4)C[C@@](C2)([H])C[C@](C3)([H])C1)NCC5=CC=C(O)C(O)=C5 |
Apparence |
white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ABC294735; ABC-294735; ABC 294735. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



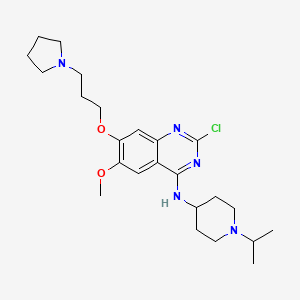
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
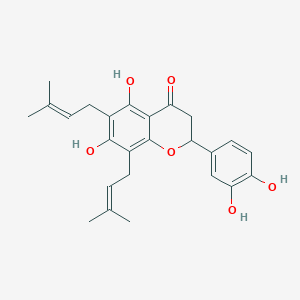
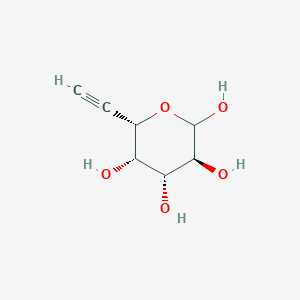
![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)


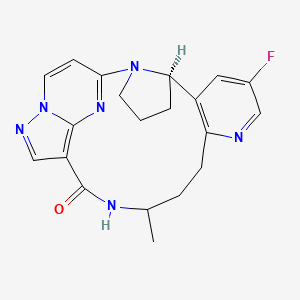
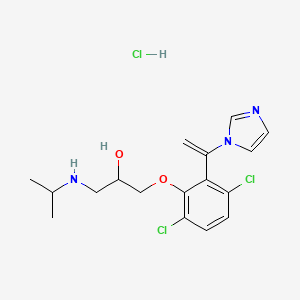
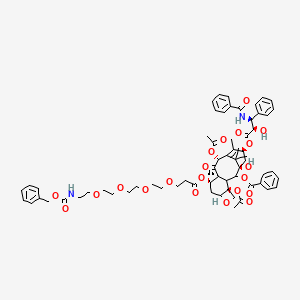
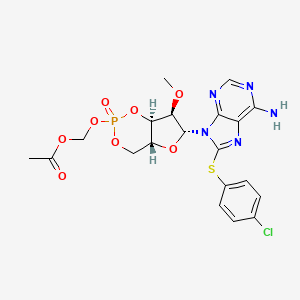
![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)
